molecular formula C20H23NO4 B1253375 (+)-Corypalmine CAS No. 6018-39-9

(+)-Corypalmine

Cat. No. B1253375
CAS RN: 6018-39-9
M. Wt: 341.4 g/mol
InChI Key: BMCZTYDZHNTKPR-MRXNPFEDSA-N
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Description

This would typically include the compound’s chemical formula, its molecular weight, and its structural formula. The compound’s classification and its role or use in various applications would also be included.



Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required for the reaction, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Inhibition of Fungal Spore Germination

(+)-Corypalmine has demonstrated significant efficacy in inhibiting the spore germination of various fungi. Studies have shown its inhibitory activity against plant pathogenic and saprophytic fungi, such as Alternaria solani, Curvularia spp., and Ustilago cynodontis. Notably, Heterosporium sp. and Ustilago cynodontis were most sensitive to (+)-Corypalmine, showing complete inhibition of spore germination at low concentrations (Maurya et al., 2008).

Phytochemical Analysis

Research involving the phytochemical investigation of plants like Annona leptopetala (Annonaceae) led to the characterization of (+)-Corypalmine. This study contributed to the understanding of the chemical composition and potential applications of plant-derived compounds, highlighting the importance of (+)-Corypalmine in the context of natural product chemistry (Rodrigues et al., 2016).

Pharmacokinetics Studies

The pharmacokinetics of (+)-Corypalmine has been a subject of interest. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been employed for the determination of (+)-Corypalmine in biological samples, such as mouse blood. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of (+)-Corypalmine, which is essential for its potential therapeutic applications (Wu et al., 2018).

Alzheimer's Disease Research

Alkaloids, including (+)-Corypalmine, have been investigated for their potential activity against Alzheimer's disease (AD) targets. Studies on Corydalis cava alkaloids indicated their multifunctional activity against AD targets like β-site amyloid precursor protein cleaving enzyme 1 (BACE1). These findings are significant for the development of novel therapeutic agents for AD (Chlebek et al., 2016).

Dopamine Receptor Antagonists

Research has identified alkaloids from Corydalis yanhusuo, including (+)-Corypalmine, as dopamine D1 receptor antagonists. This study provided a pharmacological basis for the traditional use of C. yanhusuo in treating drug addiction and pain relief, demonstrating the potential of (+)-Corypalmine in neurological and psychiatric disorders (Wu et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, improvements in synthesis methods, or new reactions that the compound could undergo.


I hope this general approach helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZTYDZHNTKPR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Corypalmine

CAS RN

6018-39-9
Record name Corypalmine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORYPALMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
349
Citations
J Slavík, L Slavíková - Collection of Czechoslovak chemical …, 1989 - cccc.uochb.cas.cz
… Interestingly, our plant material contained ( + )-corypalmine (lla) as the dominant phenolic … the dominant alkaloids and did not find corypalmine at all. Quaternary protoberberines (about 0…
Number of citations: 25 cccc.uochb.cas.cz
H Wu, Q Yan, Z Fan, M Huang, J He… - Biomedical …, 2018 - Wiley Online Library
… corypalmine in micee or rats. Therefore, in our research, UPLC–MS/MS is applied to determinate the blood concentration of corypalmine … processes of corypalmine in mouse and obtain …
RHF Manske - Canadian Journal of Research, 1940 - cdnsciencepub.com
… Its lor,v melting point (171'C.) alone indicates that it is not identical with either d,l-corypalmine (mp 218" C.) or dl-isocorypalmine (mp 223" C.) (1). It is however isomeric with these bases …
Number of citations: 16 cdnsciencepub.com
F Wu, M Wu, C Zhong, J Peng, M Wu… - Journal of …, 2022 - Wiley Online Library
In this study, we established a comprehensive high‐performance liquid chromatography coupled with diode array detection and high‐resolution mass spectrometry method to identify …
S Maurya, JS Srivastava, RN Jha, VB Pandey… - Folia microbiologica, 2002 - Springer
Inhibition activity of the alkaloid (−)-corypalmine on spore germination of plant pathogenic and saprophytic fungi (Alternaria solani, A brassicicola, A. brassicae, A. melongenae, …
Number of citations: 32 link.springer.com
J Slavík, L Slavíková - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… and methanol to afford bulbocapnine (18'03 g), corypalmine (40 mg), isocorypalmine (8·6 mg) and … In the mother liquors apocavidine, corypalmine and isocorypalmine were detected in …
Number of citations: 49 cccc.uochb.cas.cz
RHF Manske - Canadian Journal of Research, 1939 - cdnsciencepub.com
… It does not appear to be identical with l-corypalmine, with alkaloid F25, or with alkaloid F32. Unfortunately the analyst lost the sample after having determined nitrbgen and methoxyl, so …
Number of citations: 16 cdnsciencepub.com
E Brochmann-Hanssen, HC Chiang - The Journal of Organic …, 1977 - ACS Publications
… Schefferine was found to have the same structure as kikemanine [(-)-corydalmine] (8), and discretinine was shown to be corypalmine (14) by comparison with authentic samples. …
Number of citations: 18 pubs.acs.org
J Slavík, L Dolejš, L Slavíková - Collection of Czechoslovak …, 1985 - cccc.uochb.cas.cz
From the strongly polar fraction from the tubers of Corydalis solida (L.) SW., a new quaternary alkaloid, (+)-N-methyllaudanidinium iodide, was isolated after conversion to iodides. Mass …
Number of citations: 1 cccc.uochb.cas.cz
RHF Manske - Canadian Journal of Research, 1940 - cdnsciencepub.com
… In admixture rvith l-corypalmine or r,r,ith l-isocorypaimine it became completely liquid at 22A" a. That it is the d-form of the latter is evident from its optical …
Number of citations: 19 cdnsciencepub.com

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